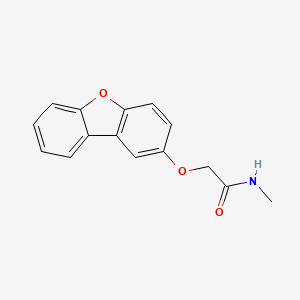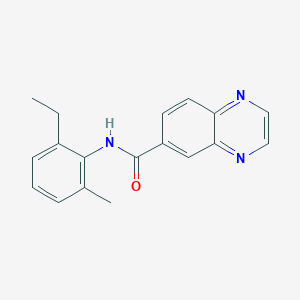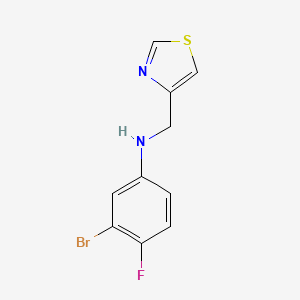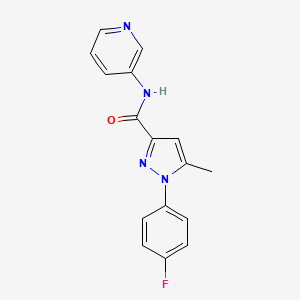![molecular formula C16H22F2N2O2 B7636024 N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide (DFMA) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DFMA is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes.
作用機序
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide selectively binds to and blocks the alpha7 nAChR, which is highly expressed in the central nervous system and is involved in various physiological and pathological processes, including learning and memory, inflammation, and neuroprotection. By blocking the alpha7 nAChR, this compound modulates the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are crucial for cognitive function, mood regulation, and motor control.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia by enhancing the release of acetylcholine and dopamine in the brain. This compound has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. In addition, this compound has been shown to reduce hyperactivity and impulsivity in animal models of ADHD by modulating the release of dopamine and glutamate in the brain.
実験室実験の利点と制限
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide is a selective antagonist of the alpha7 nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and has a high affinity for the alpha7 nAChR. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research should focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential side effects and drug interactions. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluorophenylacetic acid with 2-morpholin-4-ylacetyl chloride in the presence of a base to form the intermediate 4-(3,4-difluorophenyl)butan-2-ol. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst to form this compound.
科学的研究の応用
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been shown to reduce hyperactivity and impulsivity in animal models of ADHD.
特性
IUPAC Name |
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-12(2-3-13-4-5-14(17)15(18)10-13)19-16(21)11-20-6-8-22-9-7-20/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTKSGQLIQJHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B7635966.png)
![[2-Oxo-2-[(2-propan-2-ylpyrazol-3-yl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7635968.png)
![Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate](/img/structure/B7635975.png)
![N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7635981.png)
![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)


![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)
